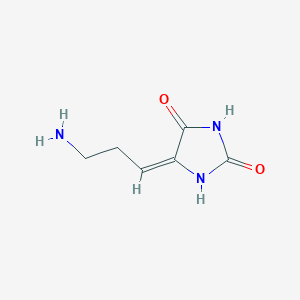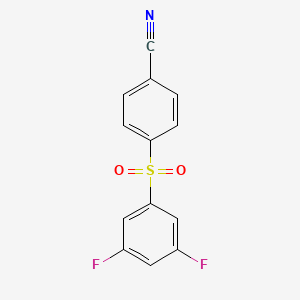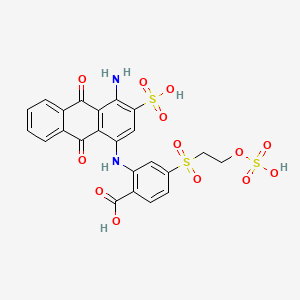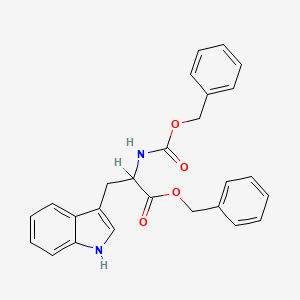![molecular formula C28H20BrN B12824379 N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine](/img/structure/B12824379.png)
N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of biphenyl and naphthalene moieties, which are linked through an amine group. The bromine atom attached to the phenyl ring adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Bromination: The biphenyl intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Amination: The brominated biphenyl is reacted with naphthalen-2-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form amines or other reduced products.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinones, naphthoquinones
Reduction: Amines, reduced biphenyl derivatives
Substitution: Substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-([1,1’-Biphenyl]-4-yl)-N-phenylamine: Lacks the bromine atom, leading to different chemical properties and reactivity.
N-(4-bromophenyl)naphthalen-2-amine: Lacks the biphenyl moiety, resulting in different biological and chemical activities.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine is unique due to the presence of both biphenyl and naphthalene moieties, along with a bromine atom. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H20BrN |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-N-(4-phenylphenyl)naphthalen-2-amine |
InChI |
InChI=1S/C28H20BrN/c29-25-13-18-27(19-14-25)30(28-17-12-22-8-4-5-9-24(22)20-28)26-15-10-23(11-16-26)21-6-2-1-3-7-21/h1-20H |
Clave InChI |
PIEIMOKNBYRSOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12824319.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12824321.png)

![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)
![4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12824327.png)



![3-Bromo-[1,1'-biphenyl]-2-amine](/img/structure/B12824362.png)

![11H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12824387.png)
![2-(But-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12824395.png)
![5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one](/img/structure/B12824396.png)
